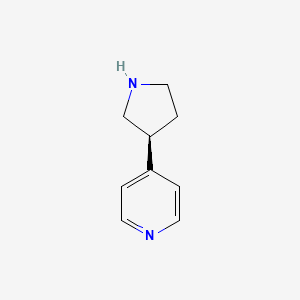

(s)-4-(Pyrrolidin-3-yl)pyridine

Description

(S)-4-(Pyrrolidin-3-yl)pyridine is a chiral pyrrolidine-pyridine hybrid compound characterized by a pyridine ring substituted at the 4-position with a pyrrolidin-3-yl group. The stereochemistry at the pyrrolidine ring’s 3-position (S-configuration) confers distinct physicochemical and biological properties compared to its (R)-enantiomer or racemic mixtures. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of chiral ligands, enzyme inhibitors, and bioactive molecules targeting neurological pathways .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-[(3S)-pyrrolidin-3-yl]pyridine |

InChI |

InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1 |

InChI Key |

HWJSDKNFWQDVIG-SECBINFHSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=NC=C2 |

Canonical SMILES |

C1CNCC1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereoselective Cyclization and Functionalization

One common approach to prepare (S)-4-(Pyrrolidin-3-yl)pyridine is through the stereoselective cyclization of appropriate precursors such as amino alcohols or haloamines, which form the pyrrolidine ring with control over stereochemistry. Subsequent coupling with a pyridine derivative yields the target compound. For example:

Cyclization of chiral amino precursors: Starting from chiral 3-hydroxypyrrolidine or 3-aminopyrrolidine intermediates, the ring closure is performed under conditions that preserve stereochemistry.

Functionalization of pyridine: Electrophilic substitution or metal-catalyzed cross-coupling reactions allow the attachment of the pyrrolidine ring at the 4-position of the pyridine ring.

Reductive Amination and Coupling Procedures

Reductive amination is frequently used to link the pyrrolidine moiety to the pyridine ring. For instance, a pyridine-4-carbaldehyde can be reacted with (S)-pyrrolidin-3-amine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows the formation of the C–N bond with retention of stereochemistry.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods employing chiral catalysts or ligands to induce stereoselectivity have been reported for related pyrrolidine-containing compounds. These methods often involve:

Asymmetric hydrogenation or reduction of pyrrolidine precursors.

Chiral auxiliary-mediated cyclization to obtain the (S)-enantiomer.

Representative Experimental Procedures

While direct literature specifically for this compound is limited, related synthetic procedures can be adapted from published methods for pyrrolidine-pyridine derivatives:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of chiral pyrrolidine intermediate | Starting from chiral amino alcohols or haloamines; cyclization under basic or acidic conditions | Formation of (S)-pyrrolidine ring with desired stereochemistry |

| 2. Functionalization of pyridine ring | Use of 4-pyridinecarbaldehyde or 4-halopyridine derivatives | Pyridine ring activated for coupling |

| 3. Coupling via reductive amination | React chiral pyrrolidin-3-amine with 4-pyridinecarbaldehyde in presence of NaBH(OAc)3 in methanol or dichloromethane | Formation of this compound with high stereoselectivity |

| 4. Purification | Silica gel chromatography or recrystallization | Isolation of pure enantiomer |

Analytical and Purification Techniques

Chromatography: Silica gel chromatography is typically used to purify the final product, removing side products and unreacted starting materials.

Chiral HPLC: To confirm enantiomeric purity, chiral high-performance liquid chromatography is employed.

Spectroscopic Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.

Research Findings and Data Summary

Although direct synthesis details of this compound are sparse in open literature, related compounds have been synthesized using similar methodologies, as outlined in research on pyrrolidine and pyridine derivatives:

Method A (General Procedure for Pyridine Derivatives): Reaction of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol, followed by purification via silica gel chromatography, yielding the desired product with good purity.

Method C (Palladium-Catalyzed Coupling): Coupling of pyridine derivatives with aryl halides under Pd catalysis at elevated temperature (110 °C) in toluene, followed by preparative HPLC purification.

Reductive Amination: Used broadly for coupling amines with aldehydes or ketones to form C–N bonds, preserving stereochemistry when chiral amines are employed.

Comparative Table of Preparation Methods

| Method | Description | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of chiral precursors | Formation of pyrrolidine ring with stereocontrol | Chiral amino alcohols, bases or acids | Mild to moderate heating | High stereoselectivity | Requires chiral starting materials |

| Reductive amination | Coupling of pyrrolidin-3-amine with pyridine-4-carbaldehyde | NaBH(OAc)3 or NaCNBH3, MeOH or CH2Cl2 | Room temperature to mild heating | Retains stereochemistry, mild conditions | Possible side reactions if not controlled |

| Pd-catalyzed cross-coupling | Coupling of pyridine derivatives with aryl halides | Pd2(dba)3, Xantphos, t-BuONa | 110 °C, inert atmosphere | High yields, versatile | Requires expensive catalysts, inert atmosphere |

| Chiral auxiliary or catalyst | Asymmetric synthesis using chiral ligands | Chiral ligands, metal catalysts | Variable | Enantioselective synthesis | More complex setup, cost |

Chemical Reactions Analysis

Types of Reactions

(s)-4-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridines.

Scientific Research Applications

(s)-4-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a ligand in the study of biological receptors and enzymes.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (s)-4-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (S)-4-(Pyrrolidin-3-yl)pyridine

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | C₉H₁₂N₂ | 148.21 | None | N/A | 112 (2 Torr) |

| 4-Methyl-3-(pyrrolidin-3-yl)pyridine | C₁₀H₁₄N₂ | 162.24 | Methyl at pyridine C4 | N/A | N/A |

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine derivative | C₂₉H₂₄BrClN₄O | 559.0 | Br, Cl, NO₂, aryl groups | 282–285 | N/A |

| 8c (Chiral pyrrolidine inhibitor) | C₂₀H₂₄F₂N₄O | 386.43 | Fluorophenyl, ethoxy | N/A | N/A |

Key Observations :

- Bulky substituents like bromine, chlorine, and aryl groups (e.g., in compounds) elevate melting points (268–292°C) due to increased molecular rigidity and intermolecular interactions . Halogenated derivatives (e.g., 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine) exhibit higher molecular weights (387.3 g/mol) and are often designed for targeted protein binding via sulfonyl groups .

Table 2: Comparative Pharmacological Data

Key Insights :

- Stereochemical Influence: The (S)-enantiomer’s configuration may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in pyrrolidine-based nNOS inhibitors .

- Electron-Withdrawing Groups : Nitro and chloro substituents improve antimicrobial efficacy, likely by increasing electrophilicity and disrupting microbial membranes .

- Aryl Extensions : Compounds with 4-methoxyphenyl or 4-chlorophenyl groups (e.g., ) demonstrate versatility in forming heterocyclic fused systems, useful in anticancer and antiviral agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.